tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate
Description
"tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate" is a carbamate derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a propargyl (prop-2-yn-1-yl) group attached to the carbamate nitrogen. Its molecular formula is C₁₃H₁₅F₃N₂O₃, with a molecular weight of 304.27 g/mol. The propargyl moiety provides a reactive alkyne handle for applications in click chemistry or pharmaceutical derivatization.
Properties
Molecular Formula |
C14H15F3N2O2 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
tert-butyl N-prop-2-ynyl-N-[2-(trifluoromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C14H15F3N2O2/c1-5-8-19(12(20)21-13(2,3)4)10-6-7-18-11(9-10)14(15,16)17/h1,6-7,9H,8H2,2-4H3 |
InChI Key |
DJZAMWIJBLRLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)C1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves several steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction typically involves the use of reagents such as tert-butyl chloroformate , prop-2-yn-1-ylamine , and 2-(trifluoromethyl)pyridine-4-carboxylic acid . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally related tert-butyl carbamates containing pyridine or heterocyclic substituents (referenced from ):
Key Findings:
In contrast, Cl and I substituents (e.g., ) enable nucleophilic substitution or cross-coupling reactions. Electron-Donating Groups (OH, OCH₃): Compounds like exhibit increased polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound.
Reactivity :
- The propargyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), a feature absent in other tert-butyl carbamates.
- Iodo-substituted analogs () are more reactive in Suzuki-Miyaura couplings than the target compound’s CF₃-substituted pyridine.
Biological Implications :
- Fluorinated compounds (e.g., , and the target) are often prioritized in drug discovery due to fluorine’s metabolic stability and bioavailability enhancement.
- The tert-butyl group universally provides steric protection across all analogs, reducing enzymatic degradation.
Synthetic Challenges :
- Microwave-assisted synthesis (as seen in ) is critical for complex heterocycles but may require optimization for the target compound’s propargyl and CF₃ substituents.
Biological Activity
Table 1: Structural Features of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl methyl(prop-2-yn-1-yl)carbamate | C9H15NO2 | Lacks trifluoromethyl substitution; simpler structure |
| tert-butyl di(prop-2-yn-1-y)carbamate | C11H15NO2 | Contains two alkynes; increased reactivity |
| 3-(trifluoromethyl)pyridin-4-carboxylic acid | C8H6F3N | Acidic nature; used in different biological contexts |
Biological Activity
Neuroprotective Effects
Research has shown that compounds containing trifluoromethyl-pyridine moieties, such as tert-butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate, may exhibit neuroprotective properties. A study on aromatic carbamates demonstrated that certain derivatives could protect neurons from apoptosis induced by etoposide, a chemotherapeutic agent. The most effective compounds were able to maintain neuron viability by modulating apoptotic pathways, specifically by increasing the Bcl-2/Bax ratio and inducing autophagy through beclin 1 activation .
The primary mechanisms of action for neuroprotective activity include:
- Inhibition of Apoptosis : By upregulating anti-apoptotic proteins such as Bcl-2.
- Autophagy Induction : Enhancing cellular clearance processes which are vital for neuron survival.
- Antioxidant Activity : Increasing levels of glutathione to combat oxidative stress.
These mechanisms suggest that compounds like tert-butyl prop-2-yn-1-y(2-(trifluoromethyl)pyridin-4-y)carbamate could have therapeutic potential in neurodegenerative diseases .
Comparative Studies
Comparative studies involving similar compounds have highlighted the importance of structural features in determining biological activity. For instance, variations in the alkyl chain length or the presence of different substituents can significantly influence the protective efficacy against neuronal damage.
Table 2: Summary of Biological Activities
| Compound | Activity Type | Observed Effects |
|---|---|---|
| tert-butyl prop-2-yn-1-y(2-(trifluoromethyl)pyridin-4-y)carbamate | Neuroprotection | Protects neurons from etoposide-induced apoptosis |
| Other aromatic carbamates | Neuroprotection | Varying degrees of neuron viability preservation |
| Triazole derivatives | Antifungal and anticancer | Modulate cytochrome P450 enzymes affecting steroid biosynthesis |
Case Studies
Several case studies have explored the efficacy of various carbamates in preclinical models. For instance, a library of aromatic carbamates was synthesized and screened for neuroprotective properties. Compounds were tested at multiple concentrations (1, 3, 10, and 30 µM), revealing that specific structural modifications led to enhanced protective effects against both etoposide-induced and serum starvation-induced apoptosis .
In another study focusing on the structure–activity relationship (SAR), it was found that branched alkyl groups tended to reduce binding affinity to target receptors, thereby diminishing protective activity . This highlights the significance of careful molecular design when developing new therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for preparing tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving:
Protection of the pyridine nitrogen using tert-butyl carbamate groups, as demonstrated in analogous pyridine derivatives (e.g., tert-butyl (4-iodopyridin-2-yl)carbamate synthesis ).
Alkyne functionalization : Prop-2-yn-1-yl groups are introduced via nucleophilic substitution or copper-catalyzed coupling, similar to tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate .
Trifluoromethylation : Electrophilic or radical trifluoromethylation at the pyridine C2 position, guided by methods for related trifluoromethylpyridine intermediates .
Q. Optimization Tips :
- Use LCMS (e.g., m/z 1011 [M+H]+ as in Example 427 ) for real-time reaction monitoring.
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for kinetic control) and temperature (room temp. for stability, 60–80°C for accelerated kinetics).
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common ambiguities?
Methodological Answer :
- NMR : Prioritize H, C, and F NMR to confirm the trifluoromethyl group (δ ~ -60 ppm in F NMR) and alkyne protons (δ ~ 2.5–3.5 ppm in H NMR). Compare with tert-butyl (2-chloropyrimidin-4-yl)carbamate spectra .
- HRMS : Validate molecular weight (e.g., m/z calculated for C14H16F3N2O2: 313.1134).
- IR : Confirm carbamate C=O stretch (~1690–1730 cm) and alkyne C≡C stretch (~2100–2260 cm).
Q. Data Ambiguity Resolution :
- Overlapping peaks in H NMR? Use 2D COSY or NOESY.
- Crystallographic ambiguity? Refine using SHELXL for small-molecule structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
Methodological Answer :
Q. Resolution Strategy :
- Replicate experiments with inert atmospheres (N2) to exclude oxidative pathways.
- Cross-validate with DFT calculations to predict hydrolysis susceptibility of the carbamate group.
Q. What strategies are effective for elucidating the reaction mechanism of trifluoromethylpyridine intermediates in catalytic cycles?
Methodological Answer :
- Mechanistic Probes :
- Isotopic Labeling : Introduce C or O to track bond cleavage/formation.
- Kinetic Isotope Effects (KIE) : Compare for C-H vs. C-D bonds in prop-2-yn-1-yl groups.
- Trapping Intermediates : Use TEMPO or other radical scavchers to detect radical pathways .
Q. Advanced Analytical Tools :
Q. How can researchers mitigate conflicting bioactivity results in in vitro vs. in vivo studies for this compound?
Methodological Answer :
Q. Resolution Tactics :
- Optimize prodrug design (e.g., replace tert-butyl with enzymatically cleavable groups).
- Validate target engagement using CRISPR knockouts or fluorescent probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
